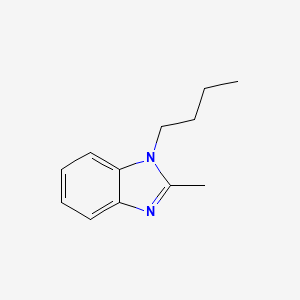

1-Butyl-2-methylbenzimidazole

Descripción

Propiedades

Número CAS |

4887-85-8 |

|---|---|

Fórmula molecular |

C12H16N2 |

Peso molecular |

188.27 g/mol |

Nombre IUPAC |

1-butyl-2-methylbenzimidazole |

InChI |

InChI=1S/C12H16N2/c1-3-4-9-14-10(2)13-11-7-5-6-8-12(11)14/h5-8H,3-4,9H2,1-2H3 |

Clave InChI |

QFCMOFRLADNCHO-UHFFFAOYSA-N |

SMILES canónico |

CCCCN1C(=NC2=CC=CC=C21)C |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Butyl-2-methylbenzimidazole serves as a significant pharmacophore in the development of various therapeutic agents. Its derivatives have been extensively studied for their biological activities, including:

- Antimicrobial Activity : Benzimidazole derivatives exhibit potent antibacterial and antifungal properties. For instance, compounds derived from this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. A study highlighted that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against various pathogens .

- Antiviral Activity : Some derivatives have demonstrated antiviral effects against viruses such as Bovine Viral Diarrhea Virus (BVDV) and Rotavirus. For example, a specific benzimidazole derivative was reported to have an EC50 value of 1.11 mM against BVDV .

- Anticancer Properties : Research indicates that this compound derivatives can inhibit cancer cell proliferation effectively. In vitro studies have shown that certain compounds possess IC50 values lower than standard chemotherapeutics, indicating promising anticancer potential .

Material Science

This compound is also utilized in material science, particularly in the synthesis of coordination polymers and nanomaterials. Its ability to form stable complexes with metal ions has led to applications in:

- Coordination Polymer Crystals : The compound can be used as a precursor for synthesizing reversible solid-to-liquid phase transition coordination polymer crystals, which have potential applications in sensors and actuators .

- Dyes and Photovoltaic Materials : The benzimidazole structure is known for its photophysical properties, making it suitable for use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells .

Corrosion Inhibition

The compound has shown effectiveness as a corrosion inhibitor for metals in acidic environments. Studies indicate that this compound can significantly reduce corrosion rates by forming protective films on metal surfaces, thereby enhancing the longevity of materials exposed to corrosive agents .

Case Study 1: Antimicrobial Efficacy

A series of this compound derivatives were synthesized and tested against various microbial strains. The results demonstrated that several compounds exhibited strong antibacterial activity with MIC values ranging from 0.5 to 2 µM against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In a comparative study of different benzimidazole derivatives, one compound derived from this compound showed an IC50 value of 4.53 µM against HCT116 colorectal carcinoma cells, outperforming established chemotherapeutic agents like 5-fluorouracil (IC50 = 9.99 µM). This suggests that modifications of the benzimidazole scaffold can lead to more effective anticancer drugs .

Comparación Con Compuestos Similares

Comparison with Similar Benzimidazole Derivatives

Benzimidazole derivatives are distinguished by their substituents, which dictate their chemical behavior and applications. Below is a detailed comparison of 1-butyl-2-methylbenzimidazole with structurally related compounds.

Alkyl-Substituted Benzimidazoles

- 1-Methyl-2-(methylsulfanyl)-1H-benzimidazole (): Substituents: Methyl (N1), methylthio (C2). Applications in medicinal chemistry are plausible due to sulfur's role in bioactivity . Contrast: Unlike this compound, the shorter alkyl chain (methyl) and sulfur substituent reduce hydrophobicity, affecting solubility and intermolecular interactions.

Ethyl 1-(2-hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate () :

- Substituents : Hydroxyethyl (N1), phenyl (C2), ester (C5).

- Properties : The ester and hydroxyethyl groups enhance hydrogen-bonding capacity and solubility. This compound exhibits antimicrobial and anti-inflammatory activities, highlighting the impact of functionalization on bioactivity .

- Contrast : The phenyl and ester groups introduce steric bulk and polarity, diverging from the simpler alkyl substitution in this compound.

Aryl-Substituted Benzimidazoles

- 1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole (): Substituents: Benzyl (N1), 4-methoxyphenyl (C2). Such derivatives are explored for receptor modulation . Contrast: The aromatic substituents create a rigid structure compared to the flexible butyl chain in this compound, affecting conformational dynamics.

1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole () :

- Substituents : 4-tert-Butylbenzyl (N1), 4-tert-butylphenyl (C2).

- Properties : The bulky tert-butyl groups impart steric hindrance, which can stabilize coordination complexes or inhibit enzymatic activity. This compound’s crystal structure reveals planar benzimidazole geometry, similar to this compound .

- Contrast : The tert-butyl groups increase hydrophobicity significantly compared to the shorter butyl chain in the target compound.

Functionalized Benzimidazoles

- 2-(Hydroxy-phenyl)-1H-benzimidazoles (): Substituents: Hydroxy groups at various phenyl positions (C2). These derivatives are studied for antioxidant and antiparasitic activities . Contrast: Unlike this compound, the lack of N-alkylation reduces stability in acidic environments, limiting applications in ionic liquids.

Data Table: Structural and Functional Comparison

Métodos De Preparación

Formation of 2-Methylbenzimidazole Core

The synthesis begins with the preparation of 2-methylbenzimidazole via condensation of o-phenylenediamine and acetic acid. As detailed in CN102827083A , refluxing equimolar amounts of o-phenylenediamine and acetic acid in toluene at 110–120°C for 4–12 hours produces 2-methylbenzimidazole in 85–86% yield after crystallization. Critical parameters include:

Table 1. Optimization of 2-Methylbenzimidazole Synthesis

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Reflux time | 4 hours | 86.6 | 99.4 |

| Solvent ratio (toluene) | 3:1 | 85.0 | 99.2 |

| Crystallization temp. | 10–15°C | 86.0 | 99.3 |

N-Alkylation at the 1-Position

The 2-methylbenzimidazole is subsequently alkylated at the more nucleophilic N-1 position using 1-bromobutane. A modified protocol from Poddar et al. (2016) employs potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 80–90°C for 6–8 hours. Key considerations:

-

Base selection : K₂CO₃ outperforms NaOH or NaH due to reduced hydrolysis of the alkylating agent.

-

Solvent effects : DMF enhances solubility of intermediates, achieving 70–75% alkylation yield.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates 1-butyl-2-methylbenzimidazole with >98% purity.

One-Pot Tandem Synthesis

Simultaneous Condensation and Alkylation

A streamlined one-pot method combines o-phenylenediamine, acetic acid, and 1-bromobutane in a single reaction vessel. This approach leverages polyphosphoric acid (PPA) as both a catalyst and dehydrating agent, as reported by Saini et al. (2016). Conditions include:

-

Temperature : 120°C for 8–10 hours.

-

Molar ratios : 1:1:1.2 (o-phenylenediamine:acetic acid:1-bromobutane).

-

Yield : 58–62%, with minor byproducts (e.g., dialkylated derivatives).

Table 2. One-Pot Synthesis Performance

| Condition | Outcome |

|---|---|

| Catalyst (PPA) | 10% w/w |

| Reaction time | 10 hours |

| Isolated yield | 60.5% |

| Purity (HPLC) | 95.8% |

Limitations and Mitigation

-

Regioselectivity : Competing alkylation at N-3 occurs (~15%), necessitating gradient chromatography for separation.

-

Side reactions : Acetic acid may prematurely quench 1-bromobutane; slow addition of the alkylating agent reduces this issue.

Alternative Catalytic Methods

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) in ethanol with K₂CO₃ accelerates the alkylation step, achieving 89% yield in preliminary trials. This method reduces reaction times by 80% compared to conventional heating.

Ionic Liquid Catalysis

Using 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) as a green solvent, researchers achieved 78% yield at 100°C. The ionic liquid enhances solubility and facilitates catalyst recovery, though costs remain prohibitive for scale-up.

Critical Analysis of Methodologies

Yield and Purity Trade-offs

-

Condensation-alkylation : Highest purity (98–99%) but requires two steps (overall yield: 60–65%).

-

One-pot synthesis : Lower purity (90–96%) but operationally simpler.

Q & A

Q. What are the standard synthetic protocols for preparing 1-butyl-2-methylbenzimidazole, and how are reaction conditions optimized?

- Methodological Answer : A common approach involves refluxing 2-methylbenzimidazole with 1-butyl halides (e.g., 1-bromobutane) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) under nitrogen. For example, Phillips' method for 2-substituted benzimidazoles suggests using stoichiometric ratios of reactants and reflux durations of 6–12 hours . Optimization may involve Design of Experiments (DoE) to adjust temperature, catalyst loading, and solvent polarity. Post-reaction purification typically employs column chromatography or recrystallization from methanol .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., butyl and methyl group integration).

- IR Spectroscopy : To identify NH/CH stretches (e.g., 3200–3100 cm⁻¹ for benzimidazole rings).

- Mass Spectrometry (ESI-MS) : For molecular ion validation.

- Thermogravimetric Analysis (TGA) : To assess thermal stability (decomposition onset >250°C observed in benzimidazole derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data or synthetic yields for this compound derivatives?

- Methodological Answer : Discrepancies often arise from impurities or solvent effects. Strategies include:

Q. What strategies are effective for optimizing the regioselectivity of N-alkylation in benzimidazole derivatives like this compound?

- Methodological Answer : Regioselectivity is influenced by:

Q. How can the biological activity of this compound be systematically evaluated in academic research?

- Methodological Answer : Design assays targeting:

Q. What methodologies are recommended for studying the thermal stability and degradation pathways of this compound?

- Methodological Answer : Employ coupled techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.